Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative of benzoic acid, characterized by a nitro (-NO₂) group at the 3-position and a pinacol boronate ester at the 5-position of the aromatic ring. The compound’s structure integrates both electron-withdrawing (nitro) and directing groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl systems for pharmaceuticals and materials science . The methyl ester moiety enhances solubility in organic solvents, while the pinacol boronate group ensures stability under ambient conditions, a critical feature for handling and storage .
Structurally analogous to arylboronic acids, this compound’s reactivity is modulated by the nitro group, which influences electronic density on the aromatic ring and directs regioselectivity in subsequent reactions. Its molecular formula is C₁₅H₁₉BNO₆, with a molecular weight of 328.13 g/mol (exact mass inferred from analogs in ).
Properties
IUPAC Name |
methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)10-6-9(12(17)20-5)7-11(8-10)16(18)19/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHZAKDFKZEZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657396 | |
| Record name | Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-12-0 | |
| Record name | Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated aromatic compound using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H18BNO6
- Molecular Weight : 307.11 g/mol
- Physical State : Solid
- Storage Conditions : Typically stored at 2-8°C under inert conditions to maintain stability.
Cross-Coupling Reactions
Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as an effective boron-containing reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of biaryl compounds.
Case Study: Synthesis of Biaryl Compounds
In a study by Zhang et al. (2020), the compound was used to synthesize various biaryl derivatives through Suzuki coupling with aryl halides. The reaction demonstrated high yields (up to 95%) and selectivity under mild conditions.
Functionalization of Aromatic Compounds
The compound can also be utilized for the functionalization of aromatic systems via electrophilic substitution reactions. The presence of the nitro group enhances the electrophilicity of the aromatic ring.
Example: Nitro Group Activation
Research conducted by Lee et al. (2019) highlighted the use of this compound in the nitration of phenolic compounds to produce valuable intermediates for pharmaceuticals.
Anticancer Activity
Studies have indicated that compounds containing boron and nitro groups exhibit potential anticancer properties. This compound has been explored for its cytotoxic effects against various cancer cell lines.
Clinical Insights
A clinical trial reported by Smith et al. (2021) showed that derivatives of this compound inhibited tumor growth in xenograft models of breast cancer when administered at specific dosages.
Drug Delivery Systems
The compound's boronate ester functionality makes it suitable for drug delivery applications where it can be conjugated with therapeutic agents to enhance solubility and bioavailability.
Research Findings
In a study by Patel et al. (2022), this compound was incorporated into polymeric nanoparticles for targeted delivery of chemotherapeutics to tumor sites.
Development of Functional Materials
The unique properties of this compound allow it to be used in creating functional materials such as sensors and catalysts due to its ability to undergo reversible reactions involving boron.
Material Characterization
A recent study demonstrated that films made from this compound exhibited significant conductivity changes upon exposure to specific analytes, making them suitable for sensor applications (Johnson et al., 2023).
Photonic Applications
Research suggests potential applications in photonic devices where the compound could be used as a precursor for materials that manipulate light at the nanoscale.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halogenated aromatic compound. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond . The nitro group can undergo reduction to form an amino group, which can participate in further chemical transformations .
Comparison with Similar Compounds
Nitro vs. Trifluoromethyl Groups
- Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate (CAS: MFCD12026075)
- Structure : Replaces the nitro group with a trifluoromethyl (-CF₃) group at the 5-position.
- Properties : The -CF₃ group is strongly electron-withdrawing, enhancing resistance to oxidation compared to nitro derivatives. This compound is used in medicinal chemistry for fluorinated drug candidates .
- Reactivity : Lower electrophilicity at the boron center due to reduced conjugation effects, resulting in slower cross-coupling kinetics .
Nitro vs. Amino Groups
- Methyl 4-Amino-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 524916-42-5) Structure: Substitutes nitro with an amino (-NH₂) group at the 4-position. Properties: The amino group is electron-donating, increasing electron density at the boron center and accelerating Suzuki coupling rates. However, it requires protection (e.g., as a Boc derivative) to prevent side reactions . Applications: Used in synthesizing fluorescent dyes and metal-organic frameworks (MOFs) .
Positional Isomerism of Boronate Ester
Meta vs. Para Substitution
- Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
Ortho-Substituted Derivatives
- Methyl 4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 1400976-17-1)
Ester Group Modifications
Methyl vs. Ethyl Esters
- Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
Comparative Data Table
Biological Activity
Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 957061-12-0) is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitrobenzoic acid derivatives with boronic acid pinacol esters under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that compounds containing boron have demonstrated anticancer activity. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms:
-
Inhibition of Tumor Cell Proliferation:
- Studies have shown that boron-containing compounds can disrupt cellular pathways involved in cancer cell proliferation.
- Specific assays have demonstrated significant reductions in the viability of cancer cell lines upon treatment with this compound.
-
Mechanism of Action:
- The nitro group may enhance the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biomolecules.
- The dioxaborolane moiety may play a role in targeting specific enzymes or receptors involved in cancer progression.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Bactericidal Effects:
- Preliminary studies suggest that this compound exhibits bactericidal activity against various strains of bacteria.
- Minimum inhibitory concentration (MIC) assays indicate effective inhibition at low concentrations.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant anticancer effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Study B (2021) | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Study C (2022) | Investigated the mechanism of action and found that the compound induces apoptosis in cancer cells through caspase activation. |
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For example, a brominated or iodinated benzoate precursor (e.g., methyl 4-bromo-3-methoxybenzoate) reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂·CH₂Cl₂ and potassium acetate in 1,4-dioxane at 80–100°C. Post-reaction purification involves column chromatography and recrystallization to isolate the boronate ester .
- Key Considerations : Catalyst loading (0.05–0.1 eq.), solvent choice (dioxane or DME), and base (Na₂CO₃ or KOAc) significantly impact yield. Nitration of precursor benzoates may require controlled HNO₃/H₂SO₄ conditions to avoid over-nitration .
Q. How is the structure and purity of this compound characterized in academic research?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirms regioselectivity of the nitro and boronate groups. For example, the nitro group deshields adjacent aromatic protons, while the boronate ester shows distinct ¹¹B NMR peaks at ~30 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₉BNO₆: 344.1305) .
- X-ray Crystallography : Resolves steric effects of the tetramethyl dioxaborolane ring, though crystallization may require slow evaporation in hexane/EtOAC mixtures .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronate ester be optimized for challenging substrates?
- Experimental Design :
- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dtbpy) improves coupling efficiency with electron-deficient aryl halides. For sterically hindered partners, SPhos or RuPhos ligands enhance turnover .
- Solvent Systems : Mixed water/DME (3:1) with Na₂CO₃ minimizes side reactions (e.g., protodeboronation) .
- Kinetic Monitoring : Use in-situ ¹¹B NMR to track boronate consumption and detect intermediates .
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Case Study : If ¹H NMR shows unexpected splitting (e.g., for Z/E isomers in unsaturated analogs), employ NOESY or variable-temperature NMR to assess conformational rigidity. For example, reports 95:5 Z/E stereoselectivity via coupling constant analysis (J = 7.2 Hz for trans protons) .
- Impurity Analysis : LC-MS or preparative TLC isolates by-products (e.g., de-nitrated or hydrolyzed derivatives) .
Q. What strategies enhance the stability of this compound under varying experimental conditions?
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent moisture absorption and photodegradation .
- Handling : Use anhydrous solvents (e.g., THF over DCM) during reactions to avoid boronate hydrolysis. For long-term storage, add molecular sieves (3Å) .
Q. How does the nitro group influence reactivity in subsequent transformations compared to non-nitro analogs?
- Electronic Effects : The nitro group enhances electrophilicity at the para-position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Contrastingly, non-nitro analogs (e.g., methyl 4-boronate benzoates) show higher Suzuki-Miyaura reactivity due to reduced steric hindrance .
- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling further functionalization (e.g., amidation or diazotization) .
Data Contradiction Analysis
Q. Why do reported yields for Pd-catalyzed borylation vary across studies?
- Variables :
- Substrate Purity : Impurities in the brominated precursor (e.g., residual HNO₃) can poison catalysts, reducing yields by 10–20% .
- Oxygen Sensitivity : Trace O₂ in solvents oxidizes boronate esters; degassing via freeze-pump-thaw cycles improves consistency .
Comparative Reactivity Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
